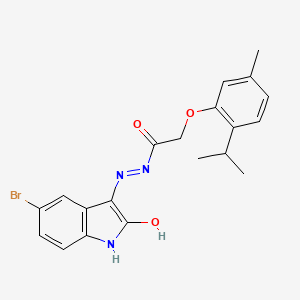

(E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-2-(2-isopropyl-5-methylphenoxy)acetohydrazide

説明

This compound is a hydrazide derivative featuring an indolin-3-ylidene core substituted with a 5-bromo group and a phenoxyacetohydrazide side chain. The (E)-configuration at the hydrazone bond ensures a planar geometry, which is critical for intermolecular interactions such as hydrogen bonding and π-π stacking. The phenoxy group (2-isopropyl-5-methyl) contributes to hydrophobicity, aiding membrane permeability .

特性

IUPAC Name |

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrN3O3/c1-11(2)14-6-4-12(3)8-17(14)27-10-18(25)23-24-19-15-9-13(21)5-7-16(15)22-20(19)26/h4-9,11,22,26H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMGGZSIDMIPMHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OCC(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-2-(2-isopropyl-5-methylphenoxy)acetohydrazide is a compound that has gained interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies.

- Molecular Formula : C20H16BrN5O3

- Molecular Weight : 454.28 g/mol

- CAS Number : 306987-58-6

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to (E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-2-(2-isopropyl-5-methylphenoxy)acetohydrazide. For instance, derivatives of 3-alkylidene-2-indolone demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Key Findings:

- Minimum Inhibitory Concentration (MIC) :

- Compounds similar to (E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-2-(2-isopropyl-5-methylphenoxy)acetohydrazide showed MIC values ranging from 0.5 to 16 μg/mL against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa .

- The most active compounds exhibited MIC values comparable to the positive control, gatifloxacin, indicating strong antibacterial efficacy .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (μg/mL) | Target Strain |

|---|---|---|

| 10f | 0.5 | Staphylococcus aureus ATCC 6538 |

| 10g | 0.5 | Methicillin-resistant S. aureus |

| 10h | 16 | Pseudomonas aeruginosa |

Cytotoxic Activity

The cytotoxic effects of (E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-2-(2-isopropyl-5-methylphenoxy)acetohydrazide derivatives were evaluated in various cancer cell lines.

Key Findings:

- Cytotoxicity Assays :

Table 2: Cytotoxicity Data

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 10h | 41.6 | HepG2 |

| 10h | 53.5 | L-02 |

The mechanism by which these compounds exert their biological effects is still under investigation. Molecular docking studies suggest that these compounds may interact with specific protein targets involved in bacterial resistance and cancer cell proliferation.

Key Insights:

類似化合物との比較

Comparison with Non-Brominated and Z-Isomer Analogs

The Z-isomer of the non-brominated analog, (Z)-2-(2-isopropyl-5-methylphenoxy)-N′-(2-oxoindolin-3-ylidene)acetohydrazide, shares the same phenoxy side chain but lacks the 5-bromo substitution and adopts a non-planar Z-configuration. Key differences include:

Comparison with Triazole-Thiol Derivatives

N′-(2-Oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide () replaces the phenoxy group with a triazole-thiol moiety.

- Solubility: The triazole-thiol group increases polarity, enhancing aqueous solubility compared to the hydrophobic phenoxy group in the target compound.

- Anticancer Activity : Both compounds show cytotoxicity, but the triazole derivative’s sulfur atom may facilitate metal coordination, a feature absent in the brominated hydrazide .

Comparison with Quinoline-Containing Analogs

(E)-2-(5-Amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide () substitutes the phenoxy group with a quinoline moiety.

- Aromatic Interactions: Quinoline’s extended π-system enhances stacking interactions with DNA or enzyme pockets, whereas the phenoxy group offers steric bulk for hydrophobic binding.

- Bioavailability: The quinoline analog’s larger size may reduce cell permeability compared to the more compact phenoxy hydrazide .

Comparison with Pyrazolo-Pyrimidinyl Derivatives

(E)-N′-(4-Methoxybenzylidene)-2-(3,6-dimethyl-4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetohydrazide () features a pyrazolo-pyrimidinyl core instead of indolinone.

- Electron Density: The pyrimidine ring increases electron-deficient character, favoring interactions with nucleophilic residues in enzymes.

Q & A

Q. Table 1: Synthetic Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous DMF | Maximizes coupling efficiency |

| Reaction Time | 12–16 h at 80°C | Prevents byproduct formation |

| Purification | Column chromatography (SiO₂, EtOAc/Hexane 1:1) | Purity >95% |

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。